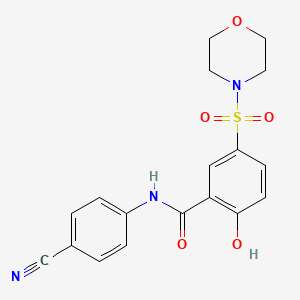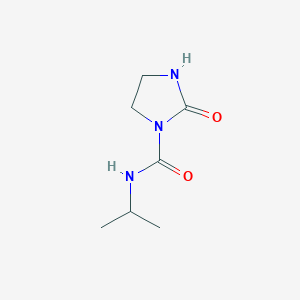![molecular formula C17H16N2O2S2 B2985942 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-44-9](/img/structure/B2985942.png)
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole” is a complex organic molecule that contains a pyrrolidine ring and a benzenesulfonyl group . The pyrrolidine ring is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . The benzenesulfonyl group is a sulfonyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and benzenesulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions, including those involving the opening of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Synthesis and Microbial Studies
One significant application of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole derivatives is in the synthesis and microbial studies of new pyridine derivatives. Patel and Agravat (2007) describe the synthesis of benzothiazole derivatives, highlighting their potential antibacterial and antifungal activities (Patel & Agravat, 2007).
Chemistry and Properties of Benzothiazole Derivatives
The chemistry and properties of benzothiazole derivatives, including those related to 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole, have been extensively reviewed. Boča, Jameson, and Linert (2011) provide a comprehensive overview of the preparation, properties, and applications of these compounds in various fields, including their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives are a significant area of research. Patel and Agravat (2009) explore the antimicrobial activities of new pyridine derivatives synthesized from benzothiazole, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Novel Benzothiazole Derivatives
The development of novel benzothiazole derivatives for various applications, including biological evaluation, is an ongoing research focus. Bhoi, Borad, Pithawala, and Patel (2016) discuss the synthesis of novel benzothiazole derivatives and their screening for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Synthesis of Sulfonylated Derivatives
Research on the synthesis of sulfonylated derivatives of benzothiazole and related compounds is also prominent. Cui, Zhu, Li, and Cao (2018) developed an efficient method for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of benzothiazole chemistry (Cui, Zhu, Li, & Cao, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYWYGLRUVSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)


![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)




![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)